REACTION_CXSMILES
|
S1C2C=CC=CC=2N=C1.[CH3:10][CH2:11][N:12]1[C:13]2[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:14]=2[S:21]/[C:22]/1=[CH:23]\C(C)=O.COC1C=CC2SC(C)=NC=2C=1.C([I:41])C>>[I-:41].[CH2:11]([N+:12]1[C:13]2[CH:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][C:14]=2[S:21][C:22]=1[CH3:23])[CH3:10] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C
|
Name
|
( 27 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN\1C2=C(C=CC(=C2)OC)S/C1=C\C(=O)C
|
Name
|
|
Quantity
|
202 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(N=C(S2)C)C1
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were synthesized
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 24.5 h
|
Duration
|
24.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtrated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (20 ml) on a funnel
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[I-].C(C)[N+]1=C(SC2=C1C=C(C=C2)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.805 mmol | |
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |